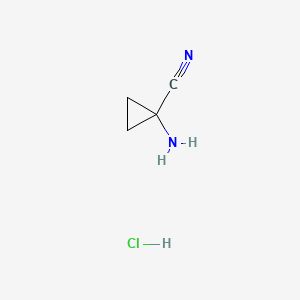
1-Amino-1-cyclopropanecarbonitrile hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves the addition of hydrogen cyanide or its equivalents to suitable precursors. For instance, the addition of hydrogen cyanide to β-chloroaldimines leads to the formation of α-amino-γ-chloronitriles, which can be further transformed into 1-aminocyclopropanecarbonitriles, as described in the synthesis of 1-amino-2,2-dimethylcyclopropanecarboxylic acid . Another approach involves the direct cyclization of amino-substituted butanenitriles, which can yield 1-amino-2,2-dimethylcyclopropane-1-carbonitrile . These methods highlight the versatility of cyclization reactions in generating cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which imparts strain and reactivity to the molecule. X-ray crystallographic analysis has been used to establish the relative configuration of stereoisomers in the case of cyclopropanecarboxamides . Such structural analyses are crucial for understanding the stereochemical outcomes of synthesis and the potential for further chemical transformations.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of chemical reactions, including rearrangements and ring-opening reactions. For example, 1-aminocyclopropane-1-carbonitriles have been reported to rearrange into azetidine and oxazine derivatives through Favorskii-derived intermediates . These reactions demonstrate the high reactivity of the cyclopropane ring and its propensity to form new ring structures under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their strained ring structure and the substituents attached to the ring. While the papers provided do not directly discuss the physical properties of 1-Amino-1-cyclopropanecarbonitrile hydrochloride, the synthesis and reactions of similar compounds suggest that these derivatives are likely to have unique reactivity patterns due to the presence of both amino and nitrile functional groups . These properties are important for the design of new compounds with desired biological or chemical activity.
Scientific Research Applications
Synthesis of 1-Amino-2,2-Dialkylcyclopropanecarboxylic Acids
A variety of hydrogen cyanide adducts of β-chloroaldimines were prepared, leading to the generation of 1-aminocyclopropanecarbonitriles. These are precursors for potentially plant growth-regulating 1-aminocyclopropanecarboxylic acids, as demonstrated through a synthesis process involving addition of hydrogen cyanide across β-chloroaldimines, ring closure, and acidic hydrolysis (Kimpe, Sulmon, & Stevens, 1991).
Stereoselective Synthesis of Functionalized Cyclopropanes
Research on one-pot palladium(0)-catalyzed alkylation and S(N)(') cyclization led to the creation of highly functionalized cyclopropanes. This study also attempted the asymmetric synthesis of 1-amino-2-ethenylcyclopropanecarbonitrile, an important precursor for methanoamino acids (Dorizon et al., 1999).
Biocatalytic Asymmetric Synthesis
A study involving Sphingomonas aquatilis as a biocatalyst highlighted the asymmetric synthesis of vinyl-ACCA, a key intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors. The biocatalyst showed high stability and enantioselectivity, proving the importance of biocatalysis in synthesizing complex molecules like vinyl-ACCA (Zhu, Shi, Zhang, & Zheng, 2018).
Synthesis of Amino Amides and Amino Esters with Anticonvulsant Activity
Research into the alkaline hydrolysis of specific cyclopropyl compounds led to the creation of amino amides and amino esters, isolated as hydrochlorides. These compounds showed potential anticonvulsant activity, demonstrating the pharmaceutical applications of 1-aminocyclopropanecarboxylic acid derivatives (Arustamyan et al., 2019).
Asymmetric Synthesis of Optically Active Cyclopropanes
Optically active cyclopropanes were synthesized using a chiral auxiliary, leading to the formation of 2 ethyl 1 amino cyclopropanecarboxylic acid. This research contributes to the development of methods for synthesizing chiral, biologically active compounds (Gui, 1998).
Synthesis of Novel Pyridinecarbonitriles with Fluorescence Properties
A variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters were synthesized, exhibiting significant fluorescence properties. This research suggests potential applications in fields like imaging and diagnostics (Girgis, Kalmouch, & Hosni, 2004).
Development of Antidepressants
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants. Some derivatives showed more activity than traditional antidepressants, highlighting the significance of cyclopropane-based compounds in psychiatric medication development (Bonnaud et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis and the preparation of biologically active compounds .
Mode of Action
It’s known that the compound contains an amino group and a nitrile group, which can undergo various chemical reactions. For instance, the amino group can potentially transform into a diazonium group under certain conditions, and the nitrile group can be reduced to an amine unit, resulting in a diamine compound .
Biochemical Pathways
As an intermediate, its role in biochemical pathways would largely depend on the final compound it is used to synthesize .
Pharmacokinetics
Its impact on bioavailability would be determined by factors such as its solubility in water, which is known to be good .
Result of Action
As an intermediate, its effects would be dependent on the final biologically active compounds it is used to synthesize .
Action Environment
The action, efficacy, and stability of 1-Amino-1-cyclopropanecarbonitrile hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . Its reactivity may also be affected by the pH and temperature of the environment .
properties
IUPAC Name |
1-aminocyclopropane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c5-3-4(6)1-2-4;/h1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEIEQLJYDMRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561926 | |
| Record name | 1-Aminocyclopropanecarbonitrile hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127946-77-4 | |
| Record name | Cyclopropanecarbonitrile, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127946-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-1-cyclopropanecarbonitrile hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127946774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminocyclopropanecarbonitrile hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyanocyclopropanaminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)




![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)


![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)

